molecular formula C5H5F3O2 B2689104 trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid CAS No. 78376-99-5

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid

Cat. No.: B2689104
CAS No.: 78376-99-5
M. Wt: 154.088
InChI Key: GSNLYQDUCHEFFQ-HRFVKAFMSA-N
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Description

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid (CAS: 78376-99-5) is a cyclopropane derivative with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group in the trans configuration. Its molecular formula is C₅H₅F₃O₂, with a molecular weight of 154.09 g/mol and a purity ≥95% . The compound is stored at 2–8°C under dry conditions, reflecting its sensitivity to environmental degradation . The trifluoromethyl group confers unique electronic and steric properties, enhancing metabolic stability and influencing interactions in biological systems .

Properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLYQDUCHEFFQ-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78376-99-5
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using trifluoromethyl diazomethane as a key reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process may involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts to achieve high yields and purity. The process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Trans-2-(trifluoromethyl)cyclopropanecarboxylic acid has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its fluorinated nature enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Study: Monoamine Oxidase Inhibitors
Research has demonstrated that derivatives of this compound can act as selective inhibitors of monoamine oxidases (MAOs), which are critical enzymes in the metabolism of neurotransmitters. A study showed that certain analogues exhibited low micromolar inhibition against MAO A, suggesting potential use in treating depression and anxiety disorders .

Agrochemicals

The compound's trifluoromethyl group imparts unique herbicidal and fungicidal properties, making it suitable for agricultural applications. The introduction of this moiety can enhance the efficacy of existing agrochemical formulations.

Case Study: Herbicide Development
Research indicates that incorporating this compound into herbicide formulations can improve selectivity and reduce phytotoxicity to crops while effectively controlling weed populations.

Mechanism of Action

The mechanism of action of trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs differ in substituents on the cyclopropane ring, which alter electronic, steric, and metabolic properties:

Compound Substituent Molecular Weight (g/mol) Key Properties References
trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid -CF₃ 154.09 High metabolic stability; electron-withdrawing -CF₃ slows ring-opening metabolism.
trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid Pyridinyl 163.16 Potent NAMPT inhibitor (IC₅₀ ~1 nM); pyridine enhances target binding.
trans-2-(Aminomethyl)cyclopropanecarboxylic acid -CH₂NH₂ 129.14 GABA analog; conformational rigidity mimics neurotransmitter activity.
trans-2-(3′-Fluoro-[1,1′-biphenyl]-3-yl)cyclopropanecarboxylic acid Biphenyl + -F 312.34 OASS inhibitor; fluorine improves lipophilicity and membrane permeability.
trans-2-Phenylcyclopropanecarboxylic acid Phenyl 162.19 Lower metabolic stability; phenyl ring undergoes rapid oxidation.
Substituent Effects:
  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability by slowing cyclopropane ring cleavage .
  • Aromatic/Heterocyclic Groups (e.g., pyridinyl, biphenyl) : Enhance target binding via π-π stacking or hydrogen bonding .
  • Polar Groups (e.g., -NH₂) : Improve solubility but may reduce membrane permeability .
Enzyme Inhibition
  • NAMPT Inhibition: Derivatives like trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid exhibit nanomolar potency against NAMPT, a target in cancer therapy .
  • OASS Inhibition : Compounds with biphenyl substituents (e.g., compound 9f, trans-2-(3′-fluoro-[1,1′-biphenyl]-3-yl)-) show low micromolar activity, attributed to steric complementarity in the enzyme active site .
Neurotransmitter Analog Activity
  • GABA Mimetics: trans-2-(Aminomethyl)cyclopropanecarboxylic acid binds to GABA receptors with ~50% efficacy compared to GABA itself, leveraging its rigid cyclopropane scaffold .

Metabolic Stability

Cyclopropanecarboxylic acids undergo ring-opening via enzymatic activation to β-hydroxybutyric acid . However, substituents modulate this process:

  • Trifluoromethyl Group : Delays metabolism due to strong electron-withdrawing effects, prolonging half-life .
  • Phenyl Group : Rapidly metabolized via cytochrome P450-mediated oxidation .
  • Fluorinated Biphenyl : Fluorine substitution reduces metabolic degradation, enhancing bioavailability .

Biological Activity

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, plays a crucial role in the compound's interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic implications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular structure of this compound features a cyclopropane ring with a trifluoromethyl substituent. This arrangement contributes to the compound's unique reactivity and interaction capabilities with various biological targets.

Property Value
Molecular FormulaC5_5H5_5F3_3O\
Molecular Weight168.09 g/mol
Boiling Point~341.9 °C
Density~1.478 g/cm³

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to certain molecular targets, which may result in modulation of their activity. This can lead to significant biological effects, particularly in drug discovery contexts where the compound is evaluated for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidases (MAO A and B), which are crucial for neurotransmitter metabolism. This inhibition can impact mood regulation and has implications for treating depression and anxiety disorders .
  • Antioxidant Properties : The compound may influence oxidative stress pathways by modulating the Nrf2-Keap1 signaling pathway, which is vital for cellular defense against oxidative damage .
  • Potential Therapeutic Applications : Due to its structural properties, it is being explored as a candidate for developing new pharmaceuticals aimed at various diseases, including metabolic disorders and inflammation-related conditions .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Monoamine Oxidase Inhibition Study :
    • A study evaluated the inhibitory effects of this compound on MAO enzymes. Results indicated that the compound exhibited low micromolar inhibition against both MAO A and B, with a selectivity index favoring MAO A inhibition .
  • Oxidative Stress Modulation :
    • Research demonstrated that this compound can activate Nrf2, enhancing the expression of antioxidant enzymes. This effect suggests a protective role against cellular oxidative stress, which is relevant in conditions like neurodegenerative diseases .
  • Comparative Analysis with Similar Compounds :
    • When compared to related cyclopropane derivatives, this compound showed enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. This distinction may lead to improved pharmacokinetic profiles in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-(trifluoromethyl)cyclopropanecarboxylic acid, and how can reaction conditions be controlled to improve diastereoselectivity?

  • Methodological Answer : The compound is commonly synthesized via cyclopropanation reactions. For example, Suzuki-Miyaura cross-coupling using an N-methyliminodiacetic acid (MIDA) boronate precursor can achieve stereocontrol . Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions.
  • Temperature : Room temperature to 80°C to minimize racemization.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal boronate reactivity.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing trans-2-(trifluoromethyl)cyclopropanecarboxylic acid?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. ¹H NMR can resolve cyclopropane ring protons (δ ~1.5–2.5 ppm) and verify trans stereochemistry via coupling constants (J ~5–8 Hz) .
  • X-ray crystallography : Resolves absolute configuration and cyclopropane ring geometry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity. Stability testing should include:

  • pH studies : Evaluate hydrolysis in buffers (pH 1–13) at 25–37°C using HPLC to monitor degradation.
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., mp ~219–220°C for analogs) and thermal decomposition .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the trifluoromethyl group on cyclopropane ring strain and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond angles, ring strain, and frontier molecular orbitals (FMOs) to predict reactivity in nucleophilic or electrophilic reactions.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity .
  • Comparative studies : Compare with analogs like trans-2-(difluoromethyl)cyclopropanecarboxylic acid to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictory data in stereochemical assignments of cyclopropane derivatives?

  • Methodological Answer :

  • Vibrational circular dichroism (VCD) : Provides unambiguous stereochemical confirmation.
  • Nuclear Overhauser effect (NOE) : 2D-NOESY NMR to probe spatial proximity of protons.
  • Crystallographic validation : Cross-validate NMR-based assignments with single-crystal X-ray structures .

Q. How can diastereoselectivity be enhanced in asymmetric cyclopropanation reactions?

  • Methodological Answer :

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct cyclopropane formation.
  • Catalytic asymmetric synthesis : Rhodium or copper catalysts with chiral ligands (e.g., bisoxazolines) .
  • Kinetic resolution : Optimize reaction time and temperature to favor trans over cis isomers .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Process optimization : Use flow chemistry to control exothermicity and mixing efficiency.
  • Purification : Chiral stationary phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?

  • Methodological Answer :

  • Reproduce conditions : Ensure identical instrumentation (e.g., DSC heating rates) and solvent systems.
  • Purity verification : Use elemental analysis or HRMS to rule out impurities.
  • Literature cross-check : Compare with structurally similar compounds (e.g., trans-2-phenylcyclopropanecarboxylic acid, mp ~177–181°C) .

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